Nitrosobromoethylurea

Description

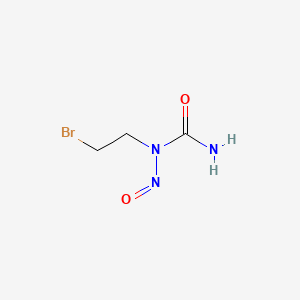

Nitrosobromoethylurea (chemical name: N-Nitroso-N-bromoethylurea; CAS: 69113-02-6) is a brominated N-nitroso compound with the molecular formula C₃H₆BrN₃O₂ and a molecular weight of 196 g/mol. It belongs to the class of N-nitroso ureas, characterized by a nitroso group (-NO) attached to a nitrogen atom within a urea backbone. This compound is notable for its carcinogenic and genotoxic properties, with studies indicating its ability to induce tumors in experimental models . Upon thermal decomposition, it releases toxic bromine ions (Br⁻) and nitrogen oxides (NOₓ), posing significant handling hazards .

Properties

CAS No. |

69113-02-6 |

|---|---|

Molecular Formula |

C3H6BrN3O2 |

Molecular Weight |

196.00 g/mol |

IUPAC Name |

1-(2-bromoethyl)-1-nitrosourea |

InChI |

InChI=1S/C3H6BrN3O2/c4-1-2-7(6-9)3(5)8/h1-2H2,(H2,5,8) |

InChI Key |

MHVNFDDSDACNJV-UHFFFAOYSA-N |

Canonical SMILES |

C(CBr)N(C(=O)N)N=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Nitrosobromoethylurea can be synthesized through several methods. One common approach involves the reaction of bromoethylamine with nitrosyl chloride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Another method involves the nitrosation of bromoethylurea using nitrous acid or other nitrosating agents.

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: Nitrosobromoethylurea undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro compounds.

Reduction: The nitroso group can be reduced to form amines.

Substitution: The bromoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can react with the bromoethyl group under mild conditions.

Major Products:

Oxidation: Formation of nitroethylurea.

Reduction: Formation of aminoethylurea.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Nitrosobromoethylurea has a wide range of applications in scientific research:

Biology: Studied for its potential effects on biological systems, including its role as a mutagen.

Medicine: Investigated for its potential use in cancer research due to its ability to alkylate DNA.

Industry: Utilized in the production of specialized chemicals and intermediates.

Mechanism of Action

The mechanism of action of nitrosobromoethylurea involves its ability to alkylate DNA. The nitroso group can form reactive intermediates that interact with nucleophilic sites on DNA, leading to the formation of covalent bonds. This alkylation can result in DNA damage, which is the basis for its potential use in cancer research. The molecular targets include guanine and adenine bases in DNA, and the pathways involved are related to DNA repair and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar N-Nitroso Compounds

Key Compounds for Comparison

The following N-nitroso compounds share structural or functional similarities with Nitrosobromoethylurea:

N-Nitroso-N-methylurea (MNU) (CAS: 684-93-5)

N-Nitroso-N-ethylurea (ENU) (CAS: 759-73-9)

Nitroso-sec-butylurea (CAS: 71752-66-4)

N-Nitrosobutylamine (CAS: 56375-33-8)

Comparative Data Table

| Parameter | This compound | N-Nitroso-N-methylurea (MNU) | N-Nitroso-N-ethylurea (ENU) | Nitroso-sec-butylurea |

|---|---|---|---|---|

| Molecular Formula | C₃H₆BrN₃O₂ | C₂H₅N₃O₂ | C₃H₇N₃O₂ | C₅H₁₁N₃O₂ |

| Molecular Weight (g/mol) | 196 | 103.08 | 117.11 | 145.19 |

| CAS Number | 69113-02-6 | 684-93-5 | 759-73-9 | 71752-66-4 |

| Toxicity Profile | Carcinogenic, genotoxic | Carcinogenic, mutagenic | Potent mutagen, carcinogen | Experimental tumorigenic |

| Thermal Decomposition | Releases Br⁻ and NOₓ | Releases NOₓ | Releases NOₓ | Releases NOₓ |

| Research Applications | Limited experimental use | Tumor induction in rodents | Genetic mutagenesis studies | Limited toxicology data |

Detailed Analysis

Structural Differences

- Bromine Substitution: this compound uniquely contains a bromine atom, which increases its molecular weight (196 vs. 103–145 g/mol for others) and alters its reactivity.

- Alkyl Chain Length : MNU and ENU differ in alkyl group size (methyl vs. ethyl), affecting their metabolic stability and tissue specificity. ENU’s ethyl group confers greater lipophilicity, enhancing its ability to cross biological membranes .

Toxicological Profiles

- Carcinogenicity: All compounds are carcinogenic, but MNU and ENU are widely used in research due to their well-characterized tumorigenic effects. MNU induces tumors in the nervous system and gastrointestinal tract, while ENU is a potent germline mutagen .

- Genotoxicity: this compound and Nitroso-sec-butylurea exhibit genotoxicity, but their mechanisms (e.g., DNA adduct formation vs. oxidative stress) remain less studied compared to MNU/ENU .

Hazardous Byproducts

- This compound’s release of bromine ions during decomposition distinguishes it from other N-nitroso ureas, posing additional environmental and safety risks (e.g., bromine’s corrosive effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.